6-Benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine
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Overview
Description
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which is a class of fused N-heterocyclic compounds. These compounds have gained significant attention in medicinal chemistry and material science due to their diverse biological activities and photophysical properties .
Preparation Methods
The synthesis of 5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This method is favored due to its efficiency and the high yield of the desired product . Industrial production methods often involve large-scale synthesis under controlled heating conditions to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and alkylation reactions are common, often using reagents like halogens (e.g., chlorine, bromine) and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can introduce additional halogen atoms into the compound, while alkylation can add alkyl groups to the pyrazolo[1,5-a]pyrimidine core .
Scientific Research Applications
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . This inhibition can disrupt various cellular processes, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
5,7-Dichloro-6-(phenylmethyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both chlorine and phenylmethyl groups. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibition properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Studied for its potential as a CDK2 inhibitor.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Explored for its energetic properties.
These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substitution patterns and specific applications, highlighting the versatility and adaptability of this chemical scaffold .
Properties
Molecular Formula |
C13H9Cl2N3 |
---|---|
Molecular Weight |
278.13 g/mol |
IUPAC Name |
6-benzyl-5,7-dichloropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H9Cl2N3/c14-12-10(8-9-4-2-1-3-5-9)13(15)18-11(17-12)6-7-16-18/h1-7H,8H2 |
InChI Key |
AVKWUWYMDJCTAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N3C(=CC=N3)N=C2Cl)Cl |
Origin of Product |
United States |
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